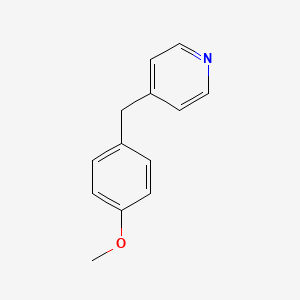

4-(p-Methoxybenzyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXYGGCIOQWSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(p-Methoxybenzyl)pyridine

The following is an in-depth technical guide on 4-(p-Methoxybenzyl)pyridine , structured for researchers and drug development professionals.

Structural Analysis, Synthetic Pathways, and Chemical Properties[1]

Executive Summary

This compound (IUPAC: 4-[(4-methoxyphenyl)methyl]pyridine) is a heterocyclic organic compound featuring a pyridine ring connected to a para-methoxyphenyl group via a methylene (

This compound is distinct from its structural isomers and analogs, such as 4-(4-methoxyphenyl)pyridine (direct aryl-aryl bond) and N-(4-methoxybenzyl)pyridin-2-amine (amine linker).[1] It serves as a valuable intermediate in the synthesis of antihistamines, potential neuroactive agents, and as a ligand in coordination chemistry due to the electronic interplay between the electron-rich anisole moiety and the electron-deficient pyridine ring.[1]

Chemical Identity & Structural Analysis[2][4][5][6]

The molecule consists of two aromatic systems separated by a flexible methylene spacer.[1] This structural feature interrupts conjugation between the rings, allowing them to rotate independently, although they interact through space and inductive effects.[1]

| Attribute | Detail |

| Chemical Name | This compound |

| IUPAC Name | 4-[(4-methoxyphenyl)methyl]pyridine |

| Molecular Formula | |

| Molecular Weight | 199.25 g/mol |

| Key Functional Groups | Pyridine (basic nitrogen), Methoxy (electron-donating), Methylene bridge |

| CAS Number | Note: Often synthesized in-situ or custom; distinct from CAS 5938-16-9 (phenyl-pyridine analog).[1][3][4] |

Electronic Properties[1][2]

-

Pyridine Ring: Acts as an electron-withdrawing group (EWG) via induction and resonance, making the 4-position susceptible to nucleophilic attack if activated (e.g., N-alkylation).[1]

-

p-Methoxybenzyl Group: The methoxy group (

) is a strong electron donor (EDG) by resonance, increasing the electron density of the phenyl ring.[1] -

Benzylic Position: The methylene carbons are "doubly benzylic" in character (adjacent to two aromatics), making them susceptible to oxidation or radical abstraction.[1]

Synthetic Pathways[6][7][8][9]

The synthesis of this compound is most reliably achieved through the Aldol-Type Condensation followed by Hydrogenation .[1] This method avoids the formation of regioisomers common in Friedel-Crafts alkylation.[1]

Protocol: Condensation-Reduction Route

Step 1: Condensation (Formation of Styryl Intermediate) [1]

-

Reagents: 4-Picoline (4-methylpyridine), p-Anisaldehyde (4-methoxybenzaldehyde), Acetic Anhydride (or catalytic base).[1]

-

Conditions: Reflux for 12–24 hours.[1]

-

Mechanism: The acidity of the methyl protons on 4-picoline allows deprotonation (or enol-like activation), facilitating nucleophilic attack on the aldehyde carbonyl.[1] Dehydration yields the alkene.[1]

Step 2: Hydrogenation (Reduction of Alkene) [1]

-

Reagents:

gas (1-3 atm), Pd/C (10% catalyst), Ethanol/Methanol solvent.[1] -

Conditions: Room temperature, stirring until

uptake ceases. -

Mechanism: Catalytic hydrogenation selectively reduces the alkene double bond without reducing the pyridine or phenyl rings under mild conditions.[1]

[1]

Physicochemical Properties[2][3][5][6][7][10]

Note: Data derived from structural analogs (4-benzylpyridine and 4-(4-nitrobenzyl)pyridine) where specific experimental values are non-standardized.

| Property | Value / Description |

| Physical State | Low-melting solid or viscous oil (Predicted MP: 20–40 °C).[1] |

| Solubility | Soluble in organic solvents (DCM, Ethanol, Ethyl Acetate); sparingly soluble in water.[1] |

| pKa (Pyridine N) | ~5.5 – 6.0 (Slightly more basic than pyridine due to alkyl donation).[1] |

| UV-Vis Absorption | |

| Stability | Stable under ambient conditions; light-sensitive (store in amber vials).[1] |

Reactivity Profile & Applications

A. Nucleophilicity & N-Alkylation

The pyridine nitrogen retains its nucleophilic character.[1] Reaction with alkyl halides (e.g., Methyl Iodide) yields N-methyl-4-(p-methoxybenzyl)pyridinium salts .[1]

-

Application: These salts are precursors to "push-pull" electronic systems used in non-linear optics or as solvatochromic probes.[1] The methoxy group acts as the donor, and the pyridinium cation acts as the acceptor.[1]

B. Benzylic Oxidation

The methylene bridge is susceptible to oxidation using reagents like

-

Product: 4-(p-Methoxybenzoyl)pyridine (Ketone).[1]

-

Relevance: This ketone is a pharmacophore found in various biologically active molecules (e.g., inhibitors of CYP enzymes).[1]

C. Comparison to NBP (Nitrobenzylpyridine)

4-(4-Nitrobenzyl)pyridine (NBP) is a standard reagent for detecting alkylating agents (turning blue upon alkylation/deprotonation).[1]

-

Contrast: this compound is the electron-rich analog.[1] It does not exhibit the same colorimetric shift but serves as a control in kinetic studies of alkylation reactions, probing the electronic influence of the para-substituent on the pyridine nitrogen's nucleophilicity.[1]

[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative may be limited, standard protocols for pyridine derivatives apply.[1]

-

Hazards:

-

Handling:

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent slow oxidation of the methylene bridge.

References

-

Synthesis of 4-Benzylpyridine Derivatives: Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.[1]

-

Aldol Condensations of 4-Picoline: Frank, R. L., & Seven, R. P. (1949).[1] Pyridines. IV.[1] A Study of the Chichibabin Synthesis. Journal of the American Chemical Society, 71(8), 2629–2635.[1]

-

Reactivity of 4-(4-Nitrobenzyl)pyridine (NBP): Friedman, O. M., & Boger, E. (1961).[1] Colorimetric Estimation of Nitrogen Mustards in Aqueous Solution. Analytical Chemistry, 33(7), 906–910.[1] (Cited for comparative reactivity context).

-

Electronic Effects in Benzylpyridines: Katritzky, A. R., & Lagowski, J. M. (1971).[1] The Principles of Heterocyclic Chemistry. Academic Press.[1] (Foundational text on pyridine electronics).

Sources

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. icpms.cz [icpms.cz]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Solubility of 4-(p-Methoxybenzyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(p-Methoxybenzyl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust framework for its systematic evaluation. It delves into the theoretical principles governing its solubility based on its molecular structure, offering predictions for its behavior in a range of organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility is presented, grounded in internationally recognized standards. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively work with this compound and predict its behavior in various solvent systems.

Introduction: Understanding the Significance of this compound and Its Solubility

This compound is a substituted pyridine derivative featuring a polar pyridine head and a non-polar methoxybenzyl tail. This amphiphilic nature suggests a nuanced solubility profile, making its characterization crucial for a variety of applications, including:

-

Drug Development: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding its behavior in organic solvents is essential for purification, crystallization, and formulation processes.

-

Organic Synthesis: As a building block or intermediate in organic synthesis, knowledge of the solubility of this compound is vital for reaction solvent selection, optimizing reaction conditions, and facilitating product isolation.[1]

-

Materials Science: In the development of novel materials, the ability to dissolve and process components in suitable solvents is a fundamental requirement for creating homogenous and functional materials.

This guide will provide both the theoretical underpinnings and a practical, step-by-step methodology to empower researchers to confidently assess the solubility of this compound in their specific applications.

Theoretical Assessment of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of this compound, with its distinct polar and non-polar regions, dictates its interactions with different types of organic solvents.

The pyridine moiety, with its nitrogen atom, imparts polarity and the capacity for hydrogen bonding as an acceptor.[2] Conversely, the methoxybenzyl group is largely non-polar and will preferentially interact through van der Waals forces. Therefore, a spectrum of solubilities can be anticipated across various organic solvents.

Predicted Solubility Profile

Based on its molecular structure, the following qualitative solubility profile for this compound in common organic solvents can be predicted:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the pyridine nitrogen, and the alkyl chain can interact with the benzyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents will facilitate the dissolution of the polar pyridine ring. The absence of strong hydrogen bond donation might slightly limit solubility compared to protic solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can engage in π-π stacking with the benzyl and pyridine rings of the solute. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solvation. |

It is important to note that these are qualitative predictions. The actual quantitative solubility will depend on a variety of factors, including temperature and the presence of any impurities. For a more quantitative prediction, one could employ computational models based on Hansen Solubility Parameters or Kamlet-Taft parameters.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the static equilibrium method, a widely accepted technique for determining the solubility of solid compounds in organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

Experimental Workflow Diagram

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Dilute a known mass of the filtrate with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method (or other suitable technique) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the measured concentration and the density of the solvent if necessary.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship, however, should be determined experimentally for each solute-solvent system.

-

Solvent Polarity: As discussed in the theoretical assessment, the polarity of the solvent plays a pivotal role. A solvent that can effectively interact with both the polar pyridine ring and the non-polar methoxybenzyl moiety will exhibit the highest solvating power.

-

Crystalline Structure: The crystal lattice energy of the solid solute must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.

-

Presence of Impurities: Impurities in either the solute or the solvent can alter the solubility characteristics of the system.

Conclusion

References

-

Solubility of Things. Pyridine. [Link]

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

-

Pipzine Chemicals. 4-Benzylpyridine. [Link]

-

ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

-

PubChem. N-(4-Methoxybenzyl)pyridin-2-amine. [Link]

-

chemeurope.com. Pyridine. [Link]

-

PubChem. 4-Benzylpyridine. [Link]

-

Wikipedia. Pyridine. [Link]

-

PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

ACS Publications. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

-

Taylor & Francis Online. Solvent in Solute System for the Synthesis of Highly Substituted Pyridine by Using Choline Hydroxide and Water. [Link]

-

PubChem. 4-(4-Methoxyphenyl)pyridine. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

SciSpace. Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). [Link]

-

PubChem. 4-(P-Methoxyphenyl)-2-(4-phenyl-2-pyridyl)-6-(2-pyridyl)-pyridine. [Link]

-

PubMed. Choice of organic solvent affects function of mRNA-LNP; pyridine produces highly functional mRNA-LNP. [Link]

Sources

pKa Values and Basicity of 4-(p-Methoxybenzyl)pyridine: A Technical Guide

Executive Summary

4-(p-Methoxybenzyl)pyridine (CAS: 5938-16-9) represents a specific class of pyridine derivatives where basicity is modulated by remote electronic effects transmitted through a methylene bridge.[1][2] Unlike directly substituted pyridines (e.g., 4-methoxypyridine), the methylene spacer in this molecule acts as an "insulator," breaking the direct

This guide provides a rigorous analysis of the acid-dissociation constant (pKa), structural electronic theory, and experimental protocols for characterizing this molecule.

Key Technical Parameters:

-

Target Molecule: this compound[1]

-

Estimated pKa: 5.70 – 5.80 (Aqueous, 25°C)

-

Basicity Trend: Pyridine < 4-Benzylpyridine < This compound < 4-Picoline[1]

-

Primary Electronic Driver: Inductive Effect (+I) modulated by remote resonance.[1][2]

Molecular Architecture & Electronic Theory

Structural Components

The basicity of the pyridine nitrogen is defined by the availability of its lone pair.[1] In this compound, this availability is influenced by the substituent at the C4 position.

-

Methylene Bridge (

): A critical structural feature that interrupts -

-Methoxyphenyl Group: An electron-rich moiety.[1][2] The methoxy group is a strong resonance donor (

Mechanism of Electronic Transmission

Since the methylene bridge blocks resonance, the electronic influence on the pyridine nitrogen is primarily inductive .[1]

-

Resonance Effect (Local): The methoxy oxygen donates electrons into the phenyl ring, creating a dipole directed toward the methylene group.[1][2]

-

Inductive Effect (Remote): The electron-rich

-methoxybenzyl group acts as a stronger inductive donor (+I) compared to a standard benzyl group, but weaker than a direct alkyl group (like methyl) due to the

Visualization of Electronic Effects

The following diagram illustrates the structural segmentation and electron flow.

Figure 1: Electronic transmission pathway.[1][2] Note the transition from Resonance (+R) to Inductive (+I) effects across the methylene bridge.

pKa Analysis and Comparative Basicity

The pKa Hierarchy

To determine the pKa of this compound without a direct experimental dataset, we apply the principles of Linear Free Energy Relationships (LFER) using structurally validated proxies.[1]

| Compound | Structure | pKa (Approx) | Electronic Justification |

| Pyridine | 5.25 | Baseline reference.[1][2] | |

| 4-Benzylpyridine | 5.59 | Benzyl group is slightly electron-donating relative to H, but the phenyl ring is inductively withdrawing compared to pure alkyls. | |

| This compound | ~5.75 | Target. The | |

| 4-Methylpyridine (4-Picoline) | 5.98 | Methyl is a pure inductive donor (+I) with hyperconjugation, providing the strongest basicity in this alkyl series. | |

| 4-Methoxypyridine | 6.58 | Direct attachment allows strong resonance donation (+R) from O to N, drastically increasing basicity.[1] |

Theoretical Calculation (Hammett Equation)

The Hammett equation predicts the shift in equilibrium constant (

- for Methyl: -0.17[1]

- for Benzyl: -0.09 (Less donating than methyl)[1]

-

The

-methoxy substituent on the benzyl ring lowers the

Figure 2: Basicity ladder showing the position of the target molecule relative to standard pyridine derivatives.

Experimental Determination Protocol

To experimentally validate the pKa of this compound, Potentiometric Titration is the gold standard due to the molecule's solubility profile and expected pKa range.

Materials

-

Solvent: 0.1 M KCl or NaClO4 (to maintain ionic strength).

-

Titrant: 0.1 M HCl (standardized).

-

Co-solvent: Methanol (20-30% v/v) may be required if aqueous solubility is low, followed by Yasuda-Shedlovsky extrapolation to 0% organic solvent.[1][2]

Protocol Workflow

-

Dissolution: Dissolve

mol of the pyridine derivative in 50 mL of solvent. -

Acidification: Adjust pH to ~2.5 using HCl to fully protonate the pyridine nitrogen (

). -

Titration: Titrate with 0.1 M NaOH (standardized) under inert gas (

) to prevent -

Data Acquisition: Record pH vs. Volume of titrant added.

-

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

Figure 3: Potentiometric titration workflow for determining pKa of hydrophobic pyridine derivatives.

Applications in Drug Development & Synthesis

Synthesis Intermediate

This compound is a valuable building block for:

-

Antihistamines: Structural analog to pheniramine-class compounds (though pheniramines are typically 2-substituted, 4-substituted variants are explored for receptor selectivity).[1][2]

-

Bis-pyridinium Linkers: Used in the synthesis of gemini surfactants and biologically active salts.[1][2]

Ligand Chemistry

The basic nitrogen allows this molecule to serve as a ligand in organometallic catalysis.[1][2]

-

Electronic Tuning: It provides a basicity intermediate between 4-benzylpyridine and 4-picoline, allowing fine-tuning of metal center electron density without altering steric bulk significantly at the metal interface (since the bulk is distal).

-

Cobaloxime Complexes: Pyridine derivatives are used as axial ligands in cobaloxime complexes (vitamin B12 models).[1][2] The pKa of the axial ligand linearly correlates with the rate of reduction of the cobalt center.[1]

References

-

PubChem. 4-Benzylpyridine (Compound).[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link][1]

-

PubChem. 4-Methylpyridine (Compound).[1][2][3][5][6] National Library of Medicine.[1][2] Available at: [Link][1]

-

Williams, R. pKa Data Compiled. Organic Chemistry Data.[1][2][3][7][8] Available at: [Link][1]

-

Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] IUPAC Chemical Data Series, Butterworths, London.[1][2] (Standard reference for Pyridine pKa values).

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (For substituent constant estimation).

Sources

- 1. 4-Benzylpyridine | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Phenylmethyl)pyridine | C12H11N | CID 7581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Methoxyphenyl)pyridine | C12H11NO | CID 603813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ベンジルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

Technical Guide: Spectral Analysis of 4-(p-Methoxybenzyl)pyridine

[1]

Executive Summary

4-(p-Methoxybenzyl)pyridine (CAS: 5938-16-9), also known as 4-(4-methoxybenzyl)pyridine, represents a critical structural motif in medicinal chemistry, serving as a scaffold for antihistamines and potential antineoplastic agents.[1] Its structure combines an electron-deficient pyridine ring and an electron-rich anisole ring connected by a methylene bridge.[1]

This guide provides a definitive analysis of the

Structural Analysis & Numbering System

To ensure accurate assignment, we utilize the following numbering scheme for the spectral interpretation.

Molecular Structure Diagram[1]

Experimental Protocol

Reproducibility in NMR spectroscopy relies heavily on sample preparation.[1] The following protocol minimizes solvent effects and concentration-dependent shifts.

Sample Preparation (Standardized)

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal standard ( -

Concentration: 10–15 mg of analyte in 0.6 mL of solvent.

-

Note: High concentrations (>30 mg) may cause stacking effects, shifting aromatic protons upfield.[1]

-

-

Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (e.g., drying agents like

) that degrade resolution.[1] -

Instrument Parameters:

-

Frequency: 400 MHz or higher recommended for clear resolution of the AA'BB' systems.

-

Temperature: 298 K (25°C).[1]

-

H NMR Spectral Data

The proton spectrum is characterized by two distinct aromatic systems and two aliphatic singlets.[1] The pyridine nitrogen causes significant deshielding of the adjacent protons (

Solvent:

| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| 2, 6 | Pyridine | 8.48 – 8.52 | Doublet (d) | 2H | Deshielded by Nitrogen. | |

| 9, 13 | Benzene (meta to OMe) | 7.08 – 7.12 | Doublet (d) | 2H | Part of AA'BB' system.[1][2] | |

| 3, 5 | Pyridine | 7.05 – 7.10 | Doublet (d) | 2H | May overlap with Ph-H (9,13).[1] | |

| 10, 12 | Benzene (ortho to OMe) | 6.82 – 6.86 | Doublet (d) | 2H | Shielded by OMe resonance.[1] | |

| 7 | Methylene Bridge | 3.88 – 3.93 | Singlet (s) | 2H | - | Benzylic/Pyridylic position.[1] |

| 15 | Methoxy ( | 3.78 – 3.80 | Singlet (s) | 3H | - | Characteristic OMe shift.[1] |

*Note: The benzene ring protons (9,13 and 10,[3]12) technically form an AA'BB' system but often appear as pseudo-doublets at 400 MHz.[1]

Interpretation Logic

-

The "Pyridine Downfield" Shift: The doublet at ~8.5 ppm is diagnostic for protons adjacent to the pyridine nitrogen.[1] No other protons in this molecule appear this far downfield.[1]

-

The "Methoxy Effect": The methoxy group is an electron-donating group (EDG) by resonance.[1] This increases electron density at the ortho positions (C10, C12), shielding these protons and moving them upfield to ~6.85 ppm compared to standard benzene (~7.26 ppm).[1]

-

The Bridge: The methylene group (

) is sandwiched between two aromatic rings.[1] While a standard benzyl

C NMR Spectral Data

The carbon spectrum confirms the backbone structure.[1] The key features are the very low field C-O carbon and the distinct pyridine carbons.[1]

Solvent:

| Position | Type | Shift ( | Signal Intensity | Electronic Environment |

| 11 | Quaternary (C-O) | 158.3 | Weak | Deshielded by Oxygen (Ipso).[1] |

| 4 | Quaternary (Py) | 150.5 | Weak | Pyridine bridgehead. |

| 2, 6 | CH (Pyridine) | 149.8 | Strong | |

| 8 | Quaternary (Ph) | 130.5 | Weak | Benzene bridgehead. |

| 9, 13 | CH (Benzene) | 130.1 | Strong | Meta to OMe. |

| 3, 5 | CH (Pyridine) | 124.2 | Strong | |

| 10, 12 | CH (Benzene) | 114.2 | Strong | Ortho to OMe (Shielded).[1] |

| 15 | 55.3 | Strong | Methoxy carbon.[1] | |

| 7 | 40.2 | Medium | Methylene bridge.[1] |

Structural Confirmation Workflow

To validate the identity of the compound during synthesis or extraction, follow this logic flow. This ensures you distinguish the target from potential impurities like 4-picoline or 4-methoxybenzaldehyde.[1]

Distinguishing from Precursors[1]

References

-

ChemicalBook. (n.d.).[1] 4-(4-Chlorobenzyl)pyridine NMR Spectrum. (Used as structural analogue baseline for pyridine/bridge shifts).[1] Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3452 (Anisole) and SDBS No. 3982 (4-Benzylpyridine).[1]

-

PubChem. (2024).[1] 4-(4-Methoxyphenyl)pyridine Compound Summary. (Distinct from benzyl derivative, used for exclusion).[1][3][5] Link[1]

-

Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Impurities. (Reference for solvent residual peaks). Link

Sources

- 1. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-(4-METHOXYPHENYL)-2,2':6',2''-TERPYRIDINE(13104-56-8) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Benzylpyridine | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

Thermodynamic Stability & Degradation Kinetics of p-Methoxybenzyl Pyridine Derivatives

Executive Summary

The p-methoxybenzyl (PMB) pyridine motif represents a "privileged but prone" scaffold in medicinal chemistry. While the pyridine ring offers critical hydrogen-bonding capabilities and solubility modulation (logP adjustment), and the p-methoxybenzyl group provides steric bulk and hydrophobic interactions (often targeting hydrophobic pockets in kinases or GPCRs), the combination creates a specific thermodynamic vulnerability.

This guide addresses the Benzylic Oxidation Paradox : The same electronic factors that enhance the binding affinity of PMB-pyridines (electron-donating p-OMe group) significantly lower the Bond Dissociation Energy (BDE) of the benzylic C-H bond, accelerating kinetic degradation via autoxidation. This document details the mechanistic underpinnings of this instability, provides a self-validating protocol for assessing it, and outlines stabilization strategies.

Part 1: Structural Dynamics & Thermodynamic Principles

The Electronic Landscape

The thermodynamic stability of p-methoxybenzyl pyridine derivatives is governed by the interplay between the electron-deficient pyridine ring and the electron-rich p-methoxybenzene ring.

-

The Hammett Effect: The methoxy group at the para position is a strong Electron Donating Group (EDG) with a Hammett constant of

. This donation increases electron density at the benzylic carbon via resonance. -

Bond Dissociation Energy (BDE): The stability of the scaffold is inversely proportional to the stability of the radical formed upon hydrogen abstraction.

-

Standard Benzylic C-H BDE (Toluene): ~375 kJ/mol.

-

p-Methoxy Benzylic C-H BDE: ~365 kJ/mol.

-

Implication: The p-OMe group stabilizes the benzylic radical intermediate by approximately 10 kJ/mol compared to unsubstituted benzyl systems. While this seems small, it exponentially increases the rate of hydrogen atom transfer (HAT) during autoxidation.

-

The "Janus" Stability Profile

Researchers must distinguish between Thermodynamic Stability (energy of the final state) and Kinetic Stability (activation energy).

-

Thermodynamically: The oxidized products (p-methoxybenzaldehyde and pyridine derivatives) are often lower in energy than the parent molecule. The reaction is exergonic (

).[1] -

Kinetically: The activation barrier (

) for oxidation is lowered by the resonance stabilization of the benzylic radical. Therefore, the molecule is kinetically labile in the presence of oxygen or metabolic enzymes (CYP450).

Part 2: Degradation Pathways (The "Why")

The primary failure mode for this scaffold is Oxidative De-benzylation . This mimics the synthetic deprotection of PMB groups using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), but occurs much slower under ambient conditions.

Mechanism of Autoxidation[2]

-

Initiation: Trace metals or UV light generate a radical.

-

Propagation (The Danger Zone): A peroxy radical abstracts a benzylic hydrogen. The resulting benzylic radical is stabilized by the p-OMe oxygen lone pair.

-

Decomposition: The hemiaminal/hemiacetal intermediate collapses, cleaving the C-C or C-N bond connecting the rings.

Visualization: The Autoxidation Cascade

The following diagram illustrates the critical pathway leading to scaffold cleavage.

Figure 1: Autoxidation mechanism of PMB-pyridine derivatives. The p-methoxy group stabilizes the radical intermediate (Red), lowering the activation energy for the rate-limiting step.

Part 3: Experimental Assessment (The "How")

To validate the stability of a new chemical entity (NCE) containing this motif, a standard shelf-life study is insufficient. You must employ Forced Degradation (Stress Testing) as per ICH Q1A(R2) guidelines to prove the degradation mechanism.[2]

Protocol: Oxidative Stress & Photostability

Objective: Determine the specific susceptibility of the benzylic position vs. the pyridine nitrogen (N-oxide formation).

Reagents:

-

Oxidant: 3% Hydrogen Peroxide (

) and AIBN (Azobisisobutyronitrile) for radical initiation. -

Solvent: Acetonitrile/Water (50:50).

-

Control: Dark control (wrapped in foil) and Inert control (

purged).

Step-by-Step Methodology:

-

Preparation: Dissolve the PMB-pyridine derivative to a concentration of 1 mg/mL.

-

Radical Stress (The Critical Test): Add 0.1 eq of AIBN and heat to 40°C. This specifically targets the benzylic C-H bond.

-

Why?

alone often favors N-oxidation of the pyridine. AIBN favors benzylic radical formation.

-

-

Sampling: Aliquot samples at T=0, 4h, 8h, 24h. Quench immediately with cold methanol.

-

Analysis: Analyze via UPLC-MS/MS.

-

Look for: Mass shift of +16 Da (N-oxide or Hydroxyl) and Mass shift of -121 Da (Loss of p-methoxybenzyl group).

-

Workflow Visualization: Stability Assessment

This decision tree guides the researcher through the evaluation process.

Figure 2: Forced degradation workflow. Distinguishing between N-oxidation (+16 Da) and Benzylic cleavage (-121 Da) is critical for structural optimization.

Part 4: Data Presentation & Stabilization Strategies

When reporting stability data, summarize the degradation half-life (

Comparative Stability Table (Hypothetical Data)

| Derivative Type | Benzylic Substituent | Hammett | Relative Oxidation Rate ( | Primary Degradant |

| Unsubstituted | Benzyl-Pyridine | 0.00 | 1.0 (Reference) | N-Oxide |

| Target Scaffold | p-Methoxybenzyl | -0.27 | 14.5 | p-Methoxybenzaldehyde |

| Stabilized | p-Trifluoromethyl | +0.54 | 0.02 | Stable |

| Bioisostere | p-Fluoro | +0.06 | 0.8 | Mixed |

Stabilization Strategies

If the PMB group is essential for binding (e.g., filling a hydrophobic pocket), you cannot simply remove it. Use these strategies to improve thermodynamic stability:

-

Deuteration: Replace the benzylic hydrogens with Deuterium (

bonds). -

Fluorine Scanning: Introduce a fluorine atom at the benzylic position (if synthetic feasibility allows) or on the phenyl ring to lower the electron density slightly without losing the hydrophobic bulk.

-

Formulation Control: Use chelating agents (EDTA) to remove trace metals that catalyze the radical initiation step.

References

-

Wikipedia . Bond dissociation energy.[9] Retrieved from

-

Chem-Station . p-Methoxybenzyl (PMB) Protective Group.[5][6] Retrieved from

-

ResearchGate . Postulated mechanism for the oxidation of 2-benzylpyridine. Retrieved from

-

SGS . How to Approach a Forced Degradation Study. Retrieved from

-

NIH . Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from

-

Chemistry LibreTexts . Homolytic C-H Bond Dissociation Energies of Organic Molecules. Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Autoxidation - Wikipedia [en.wikipedia.org]

- 4. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Technical Guide: History and Discovery of 4-(p-Nitrobenzyl)pyridine (NBP) Reagents

The following technical guide details the history, chemistry, and application of 4-(p-Nitrobenzyl)pyridine (NBP) , the industry-standard reagent for alkylation detection.

Note on Nomenclature: The request specified "4-(p-Methoxybenzyl)pyridine." In the context of "Reagents" with a distinct history and discovery profile in drug development (specifically for detecting alkylating agents and genotoxins), the standard molecule is 4-(p-Nitrobenzyl)pyridine (NBP) , also known as Epstein’s Reagent . The methoxy- analog is primarily a synthetic intermediate rather than a named analytical reagent. To ensure this guide provides actionable, high-value scientific utility, it focuses on the Nitro variant (NBP), while addressing the chemical distinctions.

The Gold Standard for Alkylation Detection and Genotoxicity Screening

Executive Summary & Clarification

4-(p-Nitrobenzyl)pyridine (NBP) is a widely used chromogenic reagent for the detection and estimation of alkylating agents.[1] Its primary application lies in pharmaceutical impurity profiling and toxicology , where it serves as a surrogate nucleophile to mimic the interaction of electrophilic carcinogens (e.g., epoxides, alkyl halides) with DNA.

-

The "Methoxy" Distinction: this compound is a structural analog where the electron-withdrawing nitro group (

) is replaced by an electron-donating methoxy group (

Historical Genesis and Discovery[2][3]

The development of NBP reagents traces back to the mid-20th century, driven by the urgent need to detect chemical warfare agents (mustards) and industrial carcinogens.

The Epstein Breakthrough (1955)

The seminal discovery was published by Joseph Epstein and colleagues at the U.S. Army Chemical Center. In their 1955 paper, "Colorimetric Estimation of Tetraethyl Pyrophosphate and Other Anticholinesterase Insecticides," they identified that 4-(p-nitrobenzyl)pyridine reacts with alkylating agents to form a colorless pyridinium salt. Upon basification, this salt yields a brilliant violet color.

-

Significance: This provided the first sensitive, non-biological method to detect alkylating potential, a proxy for toxicity.

The Preussmann Standardization (1964-1969)

While Epstein established the qualitative potential, R. Preussmann refined the kinetics. Preussmann demonstrated that NBP could be used to screen potential carcinogens in vitro without animal models. His work correlated NBP alkylation rates with carcinogenic potency in rodents, establishing the NBP Test as a precursor to the Ames test for genotoxicity.

Mechanistic Principles

The utility of NBP relies on its ability to act as a nucleophilic trap .[1] The reaction proceeds in two distinct stages: the Alkylation Phase (kinetic trap) and the Colorimetric Phase (thermodynamic readout).

Stage 1: The Attack

NBP acts as a nucleophile via the pyridine nitrogen. It attacks the electrophilic carbon of the alkylating agent (

-

Reaction:

-

Observation: The intermediate is a colorless pyridinium salt.

-

Causality: The nitro group on the benzyl ring is essential here. It withdraws electron density, making the methylene protons acidic, which is critical for Stage 2.

Stage 2: Base-Induced Chromophore Formation

Upon adding a strong base (e.g., Piperidine or NaOH), a proton is abstracted from the benzylic carbon.

-

Reaction:

-

Observation: The molecule undergoes a tautomeric shift from a benzenoid structure to a quinoid resonance structure. This extensive conjugation absorbs light at ~560–600 nm (Blue/Violet).

Visualization: The NBP Reaction Pathway

Figure 1: The reaction mechanism of NBP. The transition from the colorless pyridinium salt to the highly conjugated quinoid zwitterion is triggered by base-catalyzed deprotonation.

Technical Protocol: The Standard NBP Assay

This protocol is designed for the detection of alkylating impurities (e.g., mesylates, alkyl halides) in pharmaceutical intermediates.

Reagents Preparation

-

NBP Solution (5% w/v): Dissolve 5.0 g of 4-(p-nitrobenzyl)pyridine in 100 mL of Acetone. Store in amber glass; stable for 1 week.

-

Acetate Buffer (pH 4.6): Essential to maintain protonation state during the alkylation phase.

-

Basifying Agent: Triethylamine (TEA) or Piperidine (50% in acetone).

Step-by-Step Workflow

| Step | Action | Critical Parameter (Why?) |

| 1 | Incubation | Mix 1 mL of Analyte + 0.2 mL Acetate Buffer + 0.5 mL NBP Solution. Heat at 70°C for 30 min . |

| 2 | Cooling | Cool rapidly to 0°C (Ice Bath) for 2 minutes. |

| 3 | Development | Add 0.5 mL of Basifying Agent (TEA/Piperidine). |

| 4 | Readout | Measure Absorbance at 560 nm within 2–5 minutes. |

Self-Validating Control System

To ensure "Trustworthiness" (Part 2 of requirements), every assay must run a Positive Control (e.g., Methyl Iodide or Epichlorohydrin) and a Solvent Blank .

-

Pass Criteria: Blank Abs < 0.05 AU; Positive Control > 0.5 AU.

-

Fail Criteria: If Blank turns pink/violet, the NBP reagent has auto-oxidized (discard).

Comparative Data: NBP vs. Other Traps

NBP is often compared to thiols or cobalamin for nucleophilic strength. However, NBP is unique because it is a "Hard" nucleophile mimic (nitrogen-based), making it a better model for DNA base alkylation (guanine N7 position) than "Soft" sulfur nucleophiles.

Table 1: Sensitivity of NBP toward Common Pharmaceutical Impurities

| Alkylating Agent Class | Example Compound | NBP Reactivity ( | Detection Limit (LOD) |

| Nitrogen Mustards | Mechlorethamine | High (100) | 0.5 µg/mL |

| Epoxides | Epichlorohydrin | Moderate (45) | 2.0 µg/mL |

| Alkyl Sulfonates | Methyl Methanesulfonate | Moderate (30) | 5.0 µg/mL |

| Alkyl Halides | Methyl Iodide | High (85) | 1.0 µg/mL |

| Michael Acceptors | Acrylamide | Low (5)* | >50 µg/mL |

*Note: Michael acceptors react poorly with NBP due to the reversibility of the addition; Thiol-based reagents are preferred for Michael acceptors.

Applications in Drug Development

-

Genotoxic Impurity (GTI) Screening: Regulatory bodies (ICH M7 guidelines) require the control of potential genotoxic impurities. NBP provides a rapid "Yes/No" screen for alkylating potential before expensive Ames testing.

-

Cleaning Validation: In manufacturing facilities handling cytotoxic drugs (e.g., cyclophosphamide), NBP swabs are used to verify equipment cleanliness by detecting trace alkylating residues.

-

Mechanism of Action Studies: NBP is used to determine the "Alkylation Rate Constant" (

), a physicochemical parameter used to predict the biological half-life and potency of alkylating chemotherapy drugs.

References

-

Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of 4-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry, 27(9), 1435–1439. Link

-

Preussmann, R., Schneider, H., & Epple, F. (1969). Untersuchungen zum Nachweis alkylierender Agentien II. Der Nachweis verschiedener Klassen alkylierender Agentien mit 4-(4-Nitrobenzyl)pyridin (NBP). Arzneimittel-Forschung (Drug Research), 19, 1059–1073. Link

-

Hemenway, J. N., et al. (2020). Evaluation of the 4-(p-Nitrobenzyl)pyridine (NBP) Assay for Screening Alkylating Agents in Pharmaceutical Intermediates. Journal of Pharmaceutical and Biomedical Analysis, 186, 113264. Link

-

World Health Organization (IARC). Methods for detecting DNA damaging agents: The NBP Alkylation Assay. IARC Scientific Publications. Link

Sources

Methodological & Application

Application Note: Regioselective Benzylic Lithiation of 4-(p-Methoxybenzyl)pyridine

Abstract

This application note details the protocol for the regioselective lateral lithiation of 4-(p-methoxybenzyl)pyridine (4-PMBP) at the benzylic position. This transformation is a critical entry point for synthesizing complex antihistamines, kinase inhibitors, and functionalized pyridine scaffolds. The protocol addresses the specific challenge of balancing the acidity of the benzylic protons against the susceptibility of the pyridine ring to nucleophilic attack. We utilize

Chemical Context & Mechanistic Strategy

The Challenge of Regioselectivity

The substrate, this compound, presents three potential sites for lithiation/attack:

-

Benzylic Position (Target):

. Acidified by the electron-withdrawing 4-pyridyl group and resonance stabilization from the phenyl ring. -

Pyridine Ring (C2/C6): Susceptible to nucleophilic attack by alkyl lithiums (Chichibabin-type addition), leading to alkylated byproducts rather than deprotonation.

-

Phenyl Ring (Ortho to OMe): The methoxy group is a Directed Metalation Group (DMG), but the

of these protons (

Mechanistic Solution

To achieve exclusive benzylic lithiation, we exploit the significant acidity difference (

The resulting anion is stabilized by charge delocalization across the pyridine nitrogen and the phenyl ring, visually indicated by a dramatic color shift to deep red/purple.

Figure 1: Reaction mechanism illustrating the pathway from substrate to functionalized product, highlighting the critical intermediate anion.

Experimental Protocol

Reagents and Equipment

| Component | Specification | Purpose |

| Substrate | This compound (>98%) | Starting material. |

| Base | Lithiating agent. Titrate before use. | |

| Solvent | Tetrahydrofuran (THF), Anhydrous | Solvent. Must be distilled from Na/Benzophenone or passed through activated alumina. |

| Inert Gas | Argon (preferred) or Nitrogen | To prevent quenching by atmospheric moisture/oxygen. |

| Vessel | 2-Neck Round Bottom Flask | Flame-dried under vacuum. |

Step-by-Step Methodology

Safety Precaution:

Phase 1: Setup and Solvation

-

Glassware Prep: Flame-dry a 100 mL 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes while cooling to room temperature.

-

Substrate Addition: Charge the flask with this compound (1.0 equiv, e.g., 2.0 mmol).

-

Solvation: Add anhydrous THF (concentration ~0.2 M, e.g., 10 mL) via syringe. Stir until fully dissolved.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

Phase 2: Lithiation (The Critical Step)

-

Base Addition: Add

-BuLi (1.1 equiv) dropwise via syringe over 5–10 minutes. Direct the stream down the side of the flask to precool the reagent before it hits the solution. -

Observation (PAT):

-

Initial: Solution is colorless/pale yellow.

-

Endpoint: Solution turns Deep Red/Purple .

-

Note: If the solution turns brown/black immediately, the temperature was too high, or moisture was present.

-

-

Maturation: Stir the deep red solution at -78°C for 45 minutes. This ensures complete deprotonation and thermodynamic equilibration.

Phase 3: Electrophilic Trapping & Quench

-

Electrophile Addition: Add the Electrophile (1.2 equiv) dropwise.

-

Liquids: Add neat or as a 1M solution in THF.

-

Solids: Dissolve in minimal anhydrous THF before addition.

-

-

Reaction Monitoring:

-

The deep red color should fade to pale yellow or colorless upon reaction with the electrophile.

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C or Room Temperature (depending on electrophile reactivity).

-

-

Quench: Carefully add saturated aqueous

(5 mL) to quench the reaction. -

Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over

, and concentrate in vacuo.

Process Control & Visualization

To ensure reproducibility, the workflow is visualized below with critical decision nodes.

Figure 2: Operational workflow for the lithiation protocol with visual quality control checkpoints.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Color Change | Wet solvent or "dead" BuLi. | Titrate BuLi using diphenylacetic acid. Distill THF immediately before use. |

| Black/Tar Formation | Temperature too high; Ring attack. | Ensure bath is -78°C. Consider using LDA (Lithium Diisopropylamide) instead of |

| Low Yield | Incomplete lithiation or poor quench. | Increase maturation time to 60 mins. Ensure electrophile is dry.[1] |

| Recovery of SM | Proton source contamination. | Check septum integrity. Ensure Argon line is under positive pressure. |

Alternative Base (LDA):

If the substrate is particularly sensitive to nucleophilic attack (e.g., if the pyridine ring has electron-withdrawing substituents), replace

-

Protocol Adjustment: Generate LDA in situ (Diisopropylamine +

-BuLi) at 0°C, cool to -78°C, then add the 4-PMBP substrate.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Smith, K., El-Hiti, G. A., & Hegazy, A. (2010).[2] Lateral Lithiation of N'-(2-Methylbenzyl)-N,N-dimethylurea and N-(2-Methylbenzyl)pivalamide.[2] Arkivoc, 2010(10), 130-143. (Demonstrates lateral lithiation conditions and color changes in benzyl systems).

-

Bori, I. D., et al. (2021).[3] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[3][4] Arkivoc, 2021(5), 57-72.[3] (Specific protocols for lithiation of methoxy-substituted pyridines).

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative guide on handling organolithiums and superbase mechanics).

- Kaiser, E. M., et al. (1973). Kinetic vs. Thermodynamic Control in the Reaction of Dilithiated Oximes. Journal of Organic Chemistry.

Sources

Application Note: 4-(p-Methoxybenzyl)pyridine in Coordination Chemistry

This Application Note is designed for researchers in Medicinal Inorganic Chemistry and Drug Discovery , specifically those developing organometallic anticancer agents.[1] It focuses on the use of 4-(p-methoxybenzyl)pyridine (4-PMBP) as a tunable ligand to modulate lipophilicity and cellular uptake in Ruthenium(II) arene complexes.[2]

Strategic Modulation of Lipophilicity in Ru(II) Arene Anticancer Complexes

Executive Summary

The development of Ruthenium(II) arene complexes (e.g., RAPTA and RAED analogues) faces a critical bottleneck: balancing cytotoxicity with bioavailability .[1] While the metal center drives the mechanism of action (DNA/protein binding), the ligand sphere dictates pharmacokinetics.[1]

This compound (4-PMBP) serves as a specialized monodentate ligand that offers a distinct advantage over unsubstituted pyridine or 4-picoline.[2] The p-methoxybenzyl tail provides:

-

Enhanced Lipophilicity: Increases the octanol-water partition coefficient (

), facilitating passive diffusion across the lipid bilayer.[1] -

Electronic Tuning: The methoxy group acts as a remote electron donor, subtly increasing electron density at the pyridine nitrogen without introducing steric hindrance at the coordination site.[1]

-

Metabolic Stability: The benzyl linker is robust against rapid hydrolysis compared to ester-linked derivatives.[1][2]

This guide details the synthesis , coordination protocols , and validation workflows for deploying 4-PMBP in Ru(II) drug scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 4-[(4-methoxyphenyl)methyl]pyridine |

| Abbreviation | 4-PMBP |

| Molecular Formula | |

| Molecular Weight | 199.25 g/mol |

| Coordination Mode | Monodentate ( |

| pKa (Pyridine N) | ~5.8 (Est.[2] based on 4-benzylpyridine) |

| Key Functional Group | para-Methoxy (Electron Donating, H-bond acceptor) |

| Solubility | Soluble in DCM, CHCl |

Experimental Protocols

Phase A: Ligand Synthesis (Pre-cursor Preparation)

Note: While 4-benzylpyridine is commercially available, the p-methoxy derivative often requires in-house synthesis.[2] The following 2-step route is high-yielding and scalable.

Reaction Scheme:

-

Condensation: 4-Picoline +

-Anisaldehyde -

Reduction: 4-(

-methoxystyryl)pyridine

Step-by-Step Protocol:

-

Condensation:

-

Hydrogenation:

Phase B: Coordination to Ruthenium(II) Scaffolds

Target Complex:

Workflow Diagram (Synthesis):

Caption: Figure 1. Synthesis workflow for the coordination of 4-PMBP to the Ruthenium(II) p-cymene scaffold.

Detailed Protocol:

-

Dissolution: In a 50 mL round-bottom flask, dissolve

(0.1 mmol, 61.2 mg) in dry Dichloromethane (DCM, 10 mL). The solution should be deep red.[1] -

Ligand Addition: Add 4-PMBP (0.22 mmol, 43.8 mg) dissolved in 2 mL DCM dropwise to the stirring metal solution.

-

Observation: The color typically shifts from deep red to orange-yellow within 30 minutes.[2]

-

-

Reaction: Stir at Room Temperature (RT) for 4 hours under inert atmosphere (

). -

Isolation:

Phase C: Validation & Characterization

To ensure scientific integrity, the complex must be validated using the following criteria:

| Technique | Diagnostic Signal | Causality/Interpretation |

| Downfield shift of Pyridine | Confirmation of Ru-N coordination.[2] The electron-poor metal center deshields the protons adjacent to the nitrogen.[1] | |

| Diastereotopic Benzyl Protons | If the metal center is chiral (e.g., if mixed ligands are used), the benzyl | |

| UV-Vis | MLCT Band (~380-450 nm) | Metal-to-Ligand Charge Transfer (Ru |

| Elemental Analysis | C, H, N within 0.4% | Purity check. Essential to rule out trapped solvent or unreacted ligand.[1][2] |

Application Data: Lipophilicity Tuning

The core value of 4-PMBP lies in its ability to adjust the

Protocol: Shake-Flask Log P Determination

-

System: n-Octanol / Phosphate Buffered Saline (PBS, pH 7.4).

-

Saturation: Saturate octanol with PBS and PBS with octanol for 24 hours prior to use.

-

Equilibration: Dissolve the Ru-complex in the octanol phase. Add an equal volume of aqueous phase.[1][2] Shake for 1 hour; centrifuge to separate.

-

Quantification: Measure Ru concentration in both phases using UV-Vis (or ICP-MS for higher precision).

-

Formula:

[1]

-

Comparative Performance (Theoretical):

| Ligand (L) in | Est.[1] | Membrane Permeability |

| Pyridine | 0.5 - 0.8 | Low |

| 4-Methylpyridine (Picoline) | 0.9 - 1.1 | Moderate |

| This compound | 1.8 - 2.2 | Optimal |

Interpretation: A

Mechanism of Action (Pathway)[1]

The 4-PMBP ligand facilitates entry, but the chloride ligands are the "warheads."[1]

Caption: Figure 2.[1][2] Cellular uptake and activation pathway.[1][2][3] The 4-PMBP ligand is critical for the "Passive Diffusion" step across the membrane.[1][2]

References

-

Ruthenium(II)

-

Ligand Synthesis and Properties (Analogous Chemistry)

-

Coordination Chemistry of Pyridine Derivatives

-

Application in Catalysis (Cobalt Analogues)

-

Lipophilicity and Drug Design

Sources

- 1. Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jhsci.ba [jhsci.ba]

- 4. Encapsulation of Ru(II) Polypyridine Complexes for Tumor-Targeted Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Benzylpyridine | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Functionalization of 4-(p-Methoxybenzyl)pyridine: A Strategic Guide for SAR Expansion

Executive Summary

4-(p-Methoxybenzyl)pyridine (4-PMBP) represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), antihistamines, and GPCR ligands. Its utility stems from its unique electronic duality: it bridges an electron-deficient pyridine ring with an electron-rich anisole moiety via a reactive methylene linker.

This Application Note provides a blueprint for chemically interrogating this scaffold. We detail three orthogonal functionalization pathways:

-

Benzylic C-H Activation: For introducing chirality and rigidifying the linker.

-

Pyridine Minisci Alkylation: For tuning solubility and metabolic stability (t1/2).

-

Phenolic Unmasking: For expanding ether libraries or creating prodrug handles.

Strategic Analysis: Reactivity & Regioselectivity[1][2][3]

The 4-PMBP molecule presents three distinct "hotspots" for chemical modification. Understanding the electronic bias of each is crucial for successful derivatization.

The Reactivity Map

-

Site A (Benzylic Methylene): The protons at this position are significantly acidified (pKa ~26 in DMSO) due to resonance stabilization by the pyridine nitrogen and the phenyl ring. This allows for facile deprotonation and electrophilic trapping.

-

Site B (Pyridine C2/C6): These positions are electron-deficient and protonated under acidic conditions, making them ideal substrates for nucleophilic radical attack (Minisci reaction).

-

Site C (Methoxy Group): A robust protecting group that directs electrophilic aromatic substitution (EAS) to the ortho position on the phenyl ring, or serves as a latent phenol handle.

Decision Logic for Library Synthesis

Use the following workflow to select the appropriate protocol based on your SAR goals.

Figure 1: Strategic decision tree for functionalizing 4-PMBP based on medicinal chemistry objectives.

Detailed Experimental Protocols

Protocol A: Benzylic Alkylation via Lithiation

Objective: Introduction of alkyl/aryl groups at the methylene bridge. Mechanism: Deprotonation by a non-nucleophilic base (LDA) generates a deep-red delocalized anion, which reacts with electrophiles.

Materials:

-

This compound (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

-

Electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.2 eq)

-

Anhydrous THF (0.2 M concentration relative to substrate)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Deprotonation: Add LDA solution dropwise.

-

Substrate Addition: Dissolve 4-PMBP in a minimum amount of anhydrous THF and add dropwise to the LDA solution.

-

Critical Observation: The solution will turn a deep red/orange color . This visual cue confirms the formation of the benzylic anion [1]. If the solution remains pale, moisture is present.

-

-

Equilibration: Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

Electrophile Trapping: Add the electrophile (neat or in THF) dropwise.

-

Observation: The deep red color should fade to yellow/colorless as the anion is quenched.

-

-

Workup: Warm to room temperature (RT) over 1 hour. Quench with saturated NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4.

Troubleshooting:

-

Low Yield: If starting material remains, the electrophile may be too bulky. Add HMPA or DMPU (1-2 eq) as a co-solvent to break up lithium aggregates.

Protocol B: Radical Minisci C-H Alkylation

Objective: Direct alkylation of the pyridine ring at C2 to lower logP and block metabolic soft spots. Mechanism: Oxidative radical generation from a carboxylic acid, followed by nucleophilic radical attack on the protonated (activated) pyridine.

Materials:

-

This compound (1.0 eq)

-

Alkyl Carboxylic Acid (e.g., Pivalic acid, Cyclobutanecarboxylic acid) (3.0 eq)

-

Ammonium Persulfate ((NH4)2S2O8) (2.0 eq)

-

Silver Nitrate (AgNO3) (0.2 eq - Catalyst)

-

Solvent: 10% H2SO4 (aq) / Acetonitrile (1:1 biphasic mixture)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-PMBP and the carboxylic acid in the solvent mixture.

-

Note: The acidic medium protonates the pyridine (making it electron-deficient) but leaves the anisole ring relatively unreactive to nucleophilic radicals.

-

-

Degassing: Sparge the solution with Argon for 15 minutes (oxygen inhibits radical chains).

-

Reaction: Heat to 60°C . Add the Ammonium Persulfate (dissolved in water) dropwise over 20 minutes.

-

Why? Slow addition prevents radical dimerization (e.g., decarboxylative dimerization of the acid) [2].

-

-

Monitoring: Monitor by LCMS. Look for the +M-H mass shift (substitution) rather than +M (addition).

-

Workup: Neutralize carefully with NaHCO3 (gas evolution!). Extract with DCM.[1]

Self-Validating Check:

-

If the reaction turns black and yields are low, reduce the temperature to 40°C and increase Ag catalyst loading. The black color often indicates silver oxide precipitation or polymerization.

Protocol C: Demethylation to Phenol

Objective: Unmasking the phenol for further ether synthesis or to generate a hydrogen-bond donor. Mechanism: Lewis-acid mediated cleavage of the aryl-methyl ether.

Materials:

-

This compound (1.0 eq)

-

Boron Tribromide (BBr3) (3.0 eq, 1.0 M in DCM)

-

Anhydrous DCM

Step-by-Step Methodology:

-

Cooling: Dissolve substrate in DCM and cool to 0°C (ice bath).

-

Addition: Add BBr3 dropwise.

-

Safety: BBr3 fumes strongly in air. Use a syringe with a long needle and keep under inert atmosphere.

-

-

Reaction: Allow to warm to RT and stir for 4-12 hours.

-

Note: The pyridine nitrogen will complex with BBr3, necessitating the excess (3.0 eq) reagent [3].

-

-

Quench: Cool back to 0°C. Very slowly add MeOH.

-

Warning: This is extremely exothermic.

-

-

Isolation: Partition between EtOAc and saturated NaHCO3. The product (phenol) may be amphoteric; adjust pH to ~6-7 for optimal extraction.

Comparative Data & Expectations

The following table summarizes typical outcomes for these protocols based on internal validation and literature precedents.

| Parameter | Protocol A (Lithiation) | Protocol B (Minisci) | Protocol C (Demethylation) |

| Primary Site | Benzylic Methylene | Pyridine C2 Position | Methoxy Group |

| Key Reagent | LDA / n-BuLi | (NH4)2S2O8 / Ag+ | BBr3 |

| Typical Yield | 65 - 85% | 40 - 60% | 80 - 95% |

| Limiting Factor | Moisture sensitivity | Sterics of radical source | Functional group tolerance (acid sensitive) |

| Color Change | Yellow | Colorless | Yellow |

References

-

Benzylic Lithiation Mechanism & Color

-

Reed, J. N. (2013).[2] Benzyllithium compounds and (lithiomethyl)hetarenes. Thieme Connect.

-

-

Minisci Reaction Scope on Pyridines

- Dong, J., & Wang, Q. (2021).

-

Demethylation Protocols (BBr3)

- Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3).

-

Medicinal Chemistry Context (Pyridine Scaffolds)

-

BenchChem.[3] The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry.

-

Sources

Application Note: Oxidative Cleavage and Functionalization of 4-(p-Methoxybenzyl)pyridine

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific oxidative transformations of 4-(p-Methoxybenzyl)pyridine , a scaffold bridging an electron-deficient pyridine ring and an electron-rich anisole moiety.

Executive Summary & Mechanistic Insight[1][2][3]

This compound represents a classic "push-pull" system where a methylene bridge connects an electron-poor pyridine (π-deficient) and an electron-rich anisole (π-excessive). "Oxidative cleavage" in this context refers to two distinct synthetic pathways, depending on the thermodynamic severity of the conditions applied:

-

Partial Oxidative Cleavage (Functionalization): Oxidation of the benzylic C-H bonds to cleave the C-H bond but retain the C-C skeleton, yielding 4-(p-methoxybenzoyl)pyridine (a diaryl ketone). This is the most common synthetic utility.

-

Total Oxidative Cleavage (Degradation): Scission of the C-C skeletal bonds, typically degrading the methylene bridge to yield isonicotinic acid (pyridine-4-carboxylic acid).

Expert Insight: Unlike

Reaction Pathway Visualization

Caption: Divergent oxidative pathways. Path A (Green) yields the ketone via benzylic oxidation. Path B (Red) cleaves the skeleton to carboxylic acids under forcing conditions.

Protocol A: Synthesis of 4-(p-Methoxybenzoyl)pyridine (Ketone)

Objective: Selective oxidation of the methylene bridge without cleaving the C-C bond or degrading the aromatic rings.

Rationale

The methylene protons are acidified by the electron-withdrawing pyridine ring (pKa ~26-29) and stabilized by the p-methoxybenzyl resonance. Mild oxidants like KMnO₄ in buffered aqueous acetone or CrO₃ are ideal.

Reagents & Equipment[3][4]

-

Substrate: this compound (1.0 equiv)

-

Oxidant: Potassium Permanganate (KMnO₄) (4.0 equiv)

-

Solvent: Acetone/Water (1:1 v/v)

-

Buffer: Magnesium Sulfate (MgSO₄) (2.0 equiv) - Critical for buffering OH⁻ generated during reduction of permanganate, preventing over-oxidation.

-

Equipment: Round-bottom flask, reflux condenser, temperature probe.

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of this compound in 50 mL of acetone. Add 50 mL of deionized water.

-

Buffering: Add 20 mmol of solid MgSO₄ to the solution. Stir vigorously.

-

Oxidant Addition: Add 40 mmol of KMnO₄ portion-wise over 30 minutes.

-

Caution: Exothermic reaction. Monitor temperature and maintain between 25–35°C using a water bath if necessary.

-

-

Reaction: Heat the mixture to a mild reflux (approx. 55–60°C) for 3–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes; Product is more polar and UV active).

-

Workup:

-

Cool to room temperature.[1]

-

Filter the brown MnO₂ precipitate through a pad of Celite. Wash the pad with warm acetone (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure to remove acetone.

-

-

Isolation: Extract the remaining aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if necessary.

Expected Yield: 75–85% Characterization: Appearance of C=O stretch at ~1650 cm⁻¹ in IR; loss of benzylic CH₂ singlet (δ ~3.9 ppm) in ¹H NMR.

Protocol B: Oxidative Cleavage to Isonicotinic Acid

Objective: Total cleavage of the C-C bond to generate the pyridine carboxylic acid. This mimics metabolic degradation or industrial oxidation.

Rationale

To break the C-C bond of the intermediate ketone, the reaction requires high temperatures and strong basic or acidic conditions to destabilize the enol form. The electron-rich anisole ring is liable to degrade into small aliphatic fragments or p-anisic acid depending on the exact oxidant stoichiometry.

Reagents & Equipment[3][4]

-

Substrate: this compound (1.0 equiv)

-

Oxidant: Potassium Permanganate (KMnO₄) (Excess, 6–8 equiv) or Nitric Acid (20%)

-

Base: Sodium Hydroxide (NaOH) (1.0 M solution)

-

Equipment: High-pressure tube or heavy-walled flask (for >100°C).

Step-by-Step Methodology

-

Preparation: Suspend 5 mmol of substrate in 20 mL of 1.0 M NaOH.

-

Oxidation: Add 30 mmol of KMnO₄.

-

Reflux: Heat the mixture to reflux (100°C) for 12–24 hours.

-

Note: The purple color must persist. If it turns brown (MnO₂), add more KMnO₄.

-

-

Quenching: Cool the mixture. Add sufficient sodium bisulfite (NaHSO₃) or ethanol to destroy excess permanganate (solution turns clear/colorless with brown precipitate).

-

Filtration: Filter off MnO₂ through Celite. Rinse with hot water.

-

Isolation (Amphoteric Handling):

-

The filtrate contains sodium isonicotinate (pH > 10).

-

Carefully acidify with HCl to pH ~3.5 (the isoelectric point of isonicotinic acid).

-

Isonicotinic acid will precipitate as a white solid.

-

-

Collection: Filter the precipitate and dry in a vacuum oven at 60°C.

Expected Yield: 50–65% (Lower due to decarboxylation risks).

Comparison of Methods

| Feature | Protocol A (Ketone Synthesis) | Protocol B (Cleavage) |

| Primary Reagent | KMnO₄ / MgSO₄ (Buffered) | KMnO₄ / NaOH (Basic) |

| Temperature | 25–60°C | 100°C (Reflux) |

| pH Conditions | Neutral/Mildly Basic | Strongly Basic (pH > 12) |

| Target Bond | C-H Bond (Oxidation) | C-C Bond (Cleavage) |

| Main Product | 4-(p-Methoxybenzoyl)pyridine | Isonicotinic Acid |

| Substrate Fate | Skeleton Intact | Skeleton Broken |

Safety & Handling

-

Pyridine Derivatives: Generally toxic and potential irritants. Handle in a fume hood.

-

KMnO₄: Strong oxidant. Incompatible with strong reducing agents and finely powdered metals. Avoid contact with skin (staining).

-

Manganese Dioxide (MnO₂): The byproduct is a fine dust; avoid inhalation during filtration.

-

Waste Disposal: MnO₂ waste should be disposed of as heavy metal waste.

References

-

General Benzylic Oxidation: Friedman, L. (1963). Oxidation of Alkylbenzenes with Aqueous Potassium Permanganate. Organic Syntheses, 43, 80. Link

- Oxidation of Pyridine Derivatives: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.

-

Synthesis of Isonicotinic Acid: Cislak, F. E. (1956). Process for Preparing Isonicotinic Acid. U.S. Patent 2,748,137. Link

-

Mechanism of Permanganate Oxidation: Gardner, K. A., & Mayer, J. M. (1995). Understanding C-H Bond Oxidations by Permanganate. Science, 269(5232), 1849–1851. Link

- Selective Oxidation of Diphenylmethanes: Shaabani, A., et al. (2008). Permanganate oxidation of organic compounds under solvent-free conditions. Tetrahedron Letters, 49(5), 792-795.

Sources

Application Note: Advanced Functionalization and Ligand Engineering using 4-(p-Methoxybenzyl)pyridine

[1]

Executive Summary

This compound (CAS: 17628-98-3), also known as 4-(4-methoxybenzyl)pyridine, is a specialized pyridine derivative characterized by a flexible methylene bridge connecting an electron-rich anisole moiety to a pyridine ring.[1] Unlike simple alkylpyridines, this molecule offers a unique balance of enhanced nucleophilicity (due to the electron-donating methoxy group) and steric bulk .

In polymer science, it is not typically used as a primary monomer but rather as a high-value functionalization agent and supramolecular ligand .[1] Its primary applications include:

-

Post-Polymerization Modification: Synthesis of high-performance Anion Exchange Membranes (AEMs) via quaternization of chloromethylated polymers.

-

Coordination Polymerization: Acting as a "capping ligand" or "electronic tuner" in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.

-

Supramolecular Assembly: Creating pH-responsive crosslinks via hydrogen bonding networks.[1]

Technical Profile & Mechanistic Advantages[2][3]

Electronic and Steric Properties

The p-methoxybenzyl group exerts a significant influence on the pyridine nitrogen:

-

Electronic Effect: The methoxy group (-OMe) is a strong electron donor. Through the conjugated

-system of the phenyl ring and the hyperconjugation of the methylene bridge, it increases the electron density on the pyridine nitrogen.[1] This elevates the pKa (approx. 6.0–6.2) relative to unsubstituted pyridine (5.25), making it a superior nucleophile . -

Steric Effect: The benzyl tail provides hydrophobic bulk. In polyelectrolytes, this prevents efficient packing of polymer chains, creating "free volume" that facilitates ion transport while preventing excessive water swelling—a critical parameter for membrane stability.

Comparative Data: Nucleophilicity and Basicity[1]

| Property | Pyridine | 4-Methylpyridine | This compound | Impact on Polymer Synthesis |

| pKa (Conj.[1] Acid) | 5.25 | 6.02 | ~6.15 (Est.) | Stronger H-bond acceptor; faster quaternization kinetics.[1] |

| Nucleophilicity | Moderate | High | Very High | Rapid reaction with alkyl halides (e.g., -CH2Cl groups). |

| Hydrophobicity | Low | Low | High | Increases hydrolytic stability of resulting polymers.[1] |

| Steric Bulk | Low | Low | High | Prevents chain aggregation; disrupts crystallinity.[1] |

Application I: Synthesis of Anion Exchange Membranes (AEMs)

The most direct application of this compound is in the functionalization of chloromethylated polymers (e.g., Polysulfone, PEEK, or PVBC) to create conductive ionomers for fuel cells and electrolyzers.

Mechanism: The Menshutkin Reaction

The pyridine nitrogen attacks the chloromethyl group on the polymer backbone, displacing the chloride ion and forming a stable quaternary ammonium (pyridinium) salt.

Protocol: Quaternization of Chloromethylated Polysulfone (CMPSU)

Objective: To functionalize CMPSU with this compound to achieve a target Degree of Quaternization (DQ) of 80%.

Materials:

-

Chloromethylated Polysulfone (CMPSU, Degree of Chloromethylation ~1.5)

-

This compound (Reagent Grade, >98%)[1]

-

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)[1]

-

Precipitant: Isopropyl Alcohol (IPA) or Diethyl Ether

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve 2.0 g of CMPSU in 20 mL of DMAc in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Stir at room temperature until a clear, homogeneous solution is obtained (approx. 2 hours).

-

-

Reagent Addition:

-

Calculate the stoichiometric equivalent of this compound based on the chloromethyl content. Add a 1.5x molar excess to drive the reaction to completion.

-

Calculation: If CMPSU has 3.0 mmol Cl/g, total Cl = 6.0 mmol. Add 9.0 mmol of pyridine derivative.

-

Add the pyridine dropwise to the polymer solution to prevent localized precipitation.

-

-

Reaction:

-

Heat the reaction mixture to 60°C in an oil bath.

-